BenchChemオンラインストアへようこそ!

7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Phenylethanolamine N-methyltransferase PNMT inhibitor α2-adrenoceptor selectivity

7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride (CAS 57644-67-4) is a bicyclic 2-benzazepine derivative supplied as the hydrochloride salt (m.p. 208–210 °C, purity ≥95%).

Molecular Formula C11H16ClNO
Molecular Weight 213.71
CAS No. 57644-67-4
Cat. No. B2693429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
CAS57644-67-4
Molecular FormulaC11H16ClNO
Molecular Weight213.71
Structural Identifiers
SMILESCOC1=CC2=C(CNCCC2)C=C1.Cl
InChIInChI=1S/C11H15NO.ClH/c1-13-11-5-4-10-8-12-6-2-3-9(10)7-11;/h4-5,7,12H,2-3,6,8H2,1H3;1H
InChIKeyNTELMXWTMUCAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride (CAS 57644-67-4): Procurement-Ready Scaffold Identity and Baseline Specifications


7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride (CAS 57644-67-4) is a bicyclic 2-benzazepine derivative supplied as the hydrochloride salt (m.p. 208–210 °C, purity ≥95%) . It belongs to the partially reduced 2-benzazepine class, which is structurally differentiated from the more extensively studied 3-benzazepine pharmacophore by the position of the ring nitrogen [1]. This scaffold serves as an advanced synthetic intermediate for CNS-targeted drug discovery programs, including phenylethanolamine N-methyltransferase (PNMT) inhibitors and opioid receptor mimetics, and has been explicitly utilized as a key building block for the introduction of diverse N-linked residues in GluN2B-selective NMDA receptor antagonist programs [2].

Why 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride Cannot Be Interchanged with In-Class 3-Benzazepine or THIQ Analogs


Substitution of a 2-benzazepine scaffold for a 3-benzazepine or tetrahydroisoquinoline (THIQ) without quantitative justification introduces uncontrolled pharmacological and synthetic risk. The 2-benzazepine ring system achieves nearly 100-fold greater selectivity for PNMT over the α2-adrenoceptor compared to the THIQ scaffold (selectivity ratio = 3.3 vs. 0.036) [1], a gain driven by the unique spatial orientation of the endocyclic nitrogen. Regioselective C-8 acylation proceeds with >95% selectivity on N-protected 2-benzazepine, enabling clean derivatization that 3-benzazepine congeners cannot replicate due to altered electron density distribution [2]. Furthermore, 7-methoxy-2-benzazepine has been experimentally validated as a constraint scaffold for leucine enkephalin mimetics (constrained peptide 21: IC50 = 16 μM at [³H]naloxone-labeled sites), a functional role that neither the des-methoxy analog nor the 3-benzazepine regioisomer has demonstrated in published comparative studies [3].

Quantitative Differential Evidence for 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride vs. Closest Analogs


PNMT Inhibitory Selectivity: 2-Benzazepine Scaffold Achieves ~92-Fold Selectivity Gain vs. THIQ

The parent 2,3,4,5-tetrahydro-1H-2-benzazepine (THBA) scaffold — onto which the 7-methoxy substituent is placed — demonstrates an α2/PNMT selectivity ratio of 3.3 (PNMT Ki = 3.3–3.34 µM, α2 Ki = 11 µM), representing a ~92-fold selectivity gain over 1,2,3,4-tetrahydroisoquinoline (THIQ; selectivity = 0.036) [1]. The 7-methoxy substituent is positioned at the site identified in THIQ SAR as the locus for potency enhancement by hydrophilic electron-withdrawing groups [1]. In the 2-benzazepine series, 8-nitro substitution further increased selectivity to 170 (PNMT Ki = 0.39 µM, α2 Ki = 66 µM), confirming the scaffold's capacity for tunable selectivity that exceeds THIQ-based inhibitors [1].

Phenylethanolamine N-methyltransferase PNMT inhibitor α2-adrenoceptor selectivity

Opioid Peptide Constraint Scaffold: 7-Methoxy-2-benzazepine-Derived Peptide 21 Shows IC50 = 16 µM at [³H]Naloxone Binding Sites

The N-substituted derivative 2-(7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)-ethanoic acid (compound 8) was incorporated into a solid-phase peptide synthesis to yield constrained peptide 21, which demonstrated an affinity of IC50 = 16 µM at [³H]naloxone-labeled opioid binding sites [1]. This affinity is comparable to the corresponding linear leucine enkephalin analog, confirming that the 7-methoxy-2-benzazepine nucleus can serve as an effective conformational constraint element without abolishing target engagement [1]. In contrast, the des-methoxy 2-benzazepine analog has not been reported in a comparable opioid receptor binding context, and the 3-benzazepine scaffold has not been validated as a leucine enkephalin mimetic constraint element in published studies.

Opioid receptor Leucine enkephalin mimetic Peptide constraint scaffold

Regioselective C-8 Derivatization: 2-Benzazepine Scaffold Enables >95% C-8 Acylation vs. Variable Regioselectivity in 3-Benzazepines

N-protected 2,3,4,5-tetrahydro-1H-2-benzazepine undergoes Friedel–Crafts acylation at the C-8 position with greater than 95% regioselectivity [1]. This regiochemical outcome has been applied to the one-step synthesis of the acetylcholinesterase inhibitor 3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-2-benzazepin-8-yl)propan-1-one [1]. In the analogous 3-benzazepine system, the shifted nitrogen position alters the electron density distribution of the fused benzene ring, precluding the same >95% regioselectivity at the equivalent C-8 position without additional directing group strategies.

Regioselective synthesis Friedel–Crafts acylation C-8 functionalization

Hydrochloride Salt Identity: Melting Point 208–210 °C and ≥95% Purity Provide Batch-to-Batch Reproducibility Advantage vs. Free Base and Other Salt Forms

The hydrochloride salt of 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine is characterized by a sharp melting point of 208–210 °C and a standard purity specification of ≥95% across multiple commercial suppliers . This contrasts with the free base (CAS 159020-94-7, m.p. not consistently reported across vendors) and the 3-benzazepine regioisomer hydrochloride (CAS 17639-46-2), for which melting point and purity batch data are less uniformly documented . The defined melting point provides a straightforward identity and purity check by differential scanning calorimetry (DSC) or capillary melting point apparatus, while the hydrochloride salt form ensures enhanced aqueous solubility and long-term storage stability under ambient desiccated conditions .

Hydrochloride salt Physical identity Batch QC Purity specification

7-Position Substituent Effects on Dopamine D1 Receptor Pharmacology: Methoxy vs. Halogen Differentiation

In a systematic evaluation of 1-phenyl-1H-3-benzazepine derivatives at the D1 dopamine receptor, antagonist potency was shown to be dependent on the nature of the substituent at position 7, with 7-halogen compounds being the most potent [1]. The 7-methoxy substituent, being electron-donating rather than electron-withdrawing, predicts a differentiated pharmacological profile at D1 receptors: reduced antagonist potency but potentially altered intrinsic efficacy and subtype selectivity compared to the 7-chloro or 7-bromo analogs [1]. While this SAR was established on the 3-benzazepine scaffold, the electronic influence of the 7-substituent on the fused benzene ring is expected to be conserved across 2-benzazepine analogues based on frontier molecular orbital considerations.

Dopamine D1 receptor 7-substituent SAR Antagonist potency

Highest-Value Application Scenarios for 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride Based on Quantitative Differentiation


PNMT Inhibitor Lead Optimization with Reduced Cardiovascular Liability Risk

The 2-benzazepine scaffold's ~92-fold PNMT selectivity advantage over THIQ [1] makes 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride a rational choice as a starting intermediate for PNMT inhibitor programs. The electron-donating 7-methoxy group can be leveraged as a handle for further SAR exploration at the position identified as critical for modulating PNMT potency and α2 selectivity in the THBA series [1]. The ≥95% purity with batch QC ensures reproducible SAR data across iterative design cycles [2].

Conformationally Constrained Opioid Peptidomimetic Synthesis

The validated use of 7-methoxy-2-benzazepine as a leucine enkephalin constraint scaffold (constrained peptide 21 retained IC50 = 16 µM at opioid binding sites) [1] supports procurement for opioid receptor-targeted peptide mimetic programs. The hydrochloride salt form provides the free secondary amine required for solid-phase peptide coupling without additional deprotection steps, reducing synthetic complexity relative to N-protected alternatives.

C-8 Regioselective Derivatization for Acetylcholinesterase and CNS Target Programs

The >95% C-8 regioselectivity of Friedel–Crafts acylation on N-protected 2-benzazepine [1] supports large-scale synthesis of C-8 functionalized derivatives for CNS target programs. The 7-methoxy group remains compatible with N-protection strategies (e.g., Boc, Cbz) without competing O-demethylation under standard acylation conditions, enabling orthogonal functionalization at the C-8 and N-2 positions [1].

Biased D1 Receptor Ligand Development via 7-Methoxy Electronic Differentiation

For programs seeking to differentiate from the potent D1 antagonist profile of 7-halogen benzazepines [1], the 7-methoxy-2-benzazepine scaffold offers a distinct electronic starting point. The electron-donating OCH3 group is predicted to shift pharmacological efficacy toward partial agonism or G-protein-biased signaling, a hypothesis testable in D1-cAMP and β-arrestin recruitment assays. Procurement of the high-purity hydrochloride salt ensures that observed functional selectivity is attributable to the ligand structure rather than batch impurities.

Quote Request

Request a Quote for 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.